molecular formula C7H16Cl2N2 B13545724 1-cyclopropyl-N-methylazetidin-3-aminedihydrochloride

1-cyclopropyl-N-methylazetidin-3-aminedihydrochloride

Cat. No.: B13545724
M. Wt: 199.12 g/mol
InChI Key: WVQGFGCRPNTFPF-UHFFFAOYSA-N
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Description

1-cyclopropyl-N-methylazetidin-3-aminedihydrochloride is a chemical compound that has gained increasing importance in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-N-methylazetidin-3-aminedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the azetidine ring. Detailed synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher efficiency and cost-effectiveness. This may include continuous flow processes and the use of advanced purification techniques to ensure the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-N-methylazetidin-3-aminedihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidine compounds .

Scientific Research Applications

1-cyclopropyl-N-methylazetidin-3-aminedihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-methylazetidin-3-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopropyl-N-methylazetidin-3-amine: A structurally similar compound with potential differences in reactivity and applications.

    N-methylazetidin-3-amine: Another related compound with variations in its chemical properties and uses.

Uniqueness

1-cyclopropyl-N-methylazetidin-3-aminedihydrochloride is unique due to its specific cyclopropyl and azetidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

1-cyclopropyl-N-methylazetidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-8-6-4-9(5-6)7-2-3-7;;/h6-8H,2-5H2,1H3;2*1H

InChI Key

WVQGFGCRPNTFPF-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(C1)C2CC2.Cl.Cl

Origin of Product

United States

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